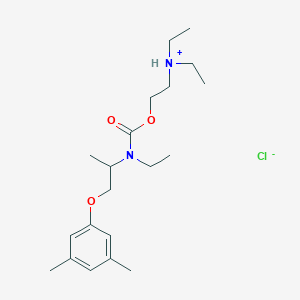
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride, also known as A-366, is a chemical compound that has been synthesized for scientific research purposes. This compound is classified as a selective inhibitor of histone lysine methyltransferase G9a, which plays a crucial role in regulating gene expression. The purpose of
作用机制
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride selectively binds to the active site of G9a and inhibits its enzymatic activity. This leads to a decrease in the methylation of histone H3 lysine 9 (H3K9) and changes in gene expression. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurological disorders.
生化和生理效应
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to have various biochemical and physiological effects, including changes in gene expression, cell proliferation, apoptosis, and cellular functions. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its selectivity for G9a, its ability to induce changes in gene expression, and its potential therapeutic applications. The limitations of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its low solubility in water, its potential toxicity, and its limited stability.
未来方向
There are several future directions for the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in scientific research. These include the development of more potent and selective inhibitors of G9a, the investigation of the role of G9a in various diseases, and the development of therapeutic applications for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride. Additionally, the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Conclusion:
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of histone lysine methyltransferase G9a and has been shown to have various biochemical and physiological effects. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has potential therapeutic applications and is an important tool for investigating the role of G9a in various diseases. Future research on Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride may lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The starting materials for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride synthesis are N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl) carbamic acid and 2-(diethylamino)ethyl chloride hydrochloride. The reaction conditions involve the use of solvents, catalysts, and reagents to facilitate the reaction. The purification methods include column chromatography and recrystallization.
科学研究应用
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been widely used in scientific research as a selective inhibitor of histone lysine methyltransferase G9a. This enzyme plays a crucial role in regulating gene expression, and its dysregulation has been linked to various diseases, including cancer, neurological disorders, and cardiovascular diseases. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the activity of G9a in vitro and in vivo, leading to changes in gene expression and cellular functions.
属性
CAS 编号 |
101491-85-4 |
|---|---|
产品名称 |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride |
分子式 |
C20H35ClN2O3 |
分子量 |
387 g/mol |
IUPAC 名称 |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-7-21(8-2)10-11-24-20(23)22(9-3)18(6)15-25-19-13-16(4)12-17(5)14-19;/h12-14,18H,7-11,15H2,1-6H3;1H |
InChI 键 |
AAXLJRGLJUBBDQ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
同义词 |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethyl-carbamoyl]oxyethyl-diethyl -azanium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



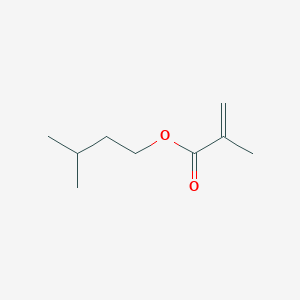
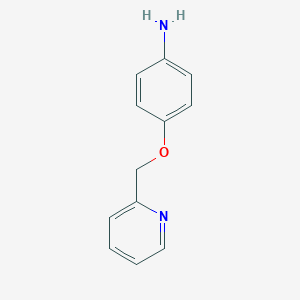
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
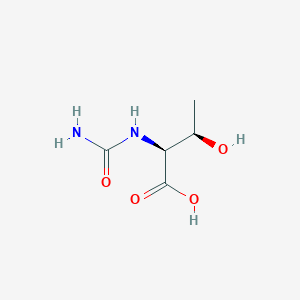
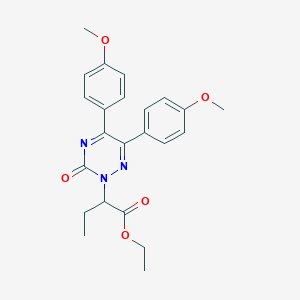
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
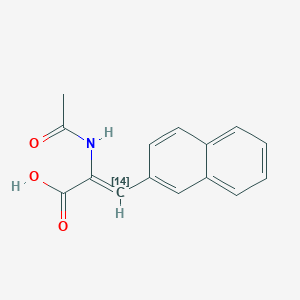
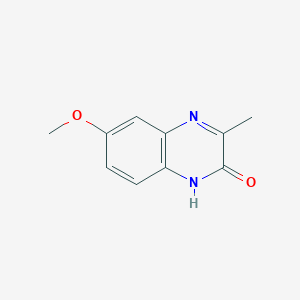
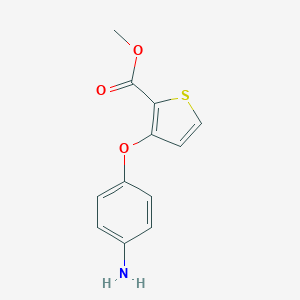
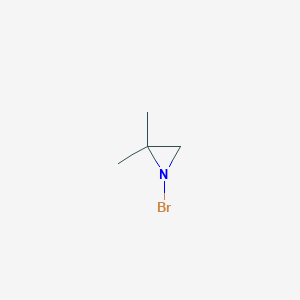
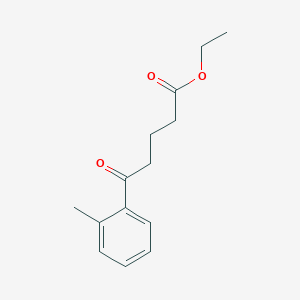
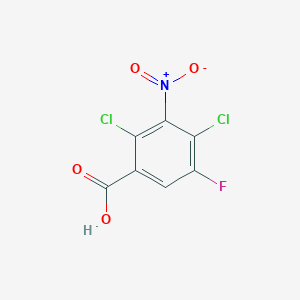
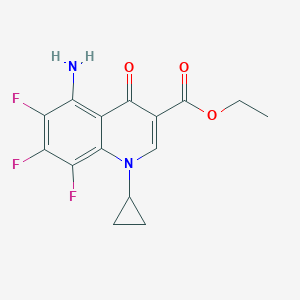
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)